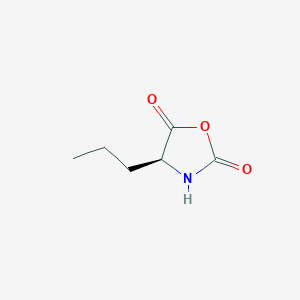

(S)-4-Propyloxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(4S)-4-propyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |

InChI Key |

LLQDIFNIOZIFCA-BYPYZUCNSA-N |

Isomeric SMILES |

CCC[C@H]1C(=O)OC(=O)N1 |

Canonical SMILES |

CCCC1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Propyloxazolidine 2,5 Dione and Its Analogues

Stereoselective Synthesis Routes to the Oxazolidine-2,5-dione (B1294343) Core

Achieving stereoselectivity is paramount in the synthesis of chiral molecules like (S)-4-propyloxazolidine-2,5-dione. The primary methods rely on chiral precursors or advanced catalytic systems to control the three-dimensional arrangement of the final product.

In the context of this compound, the chiral precursor is the amino acid L-norvaline itself, where the inherent chirality directs the stereochemical outcome of the cyclization. The synthesis of these N-carboxyanhydrides from α-amino acids is a well-established method that proceeds with no perceptible racemization. orgsyn.org The resulting oxazolidinone ring system preserves the stereochemistry of the starting material.

While the target molecule's chirality is source-dependent, the broader class of oxazolidinones are renowned as chiral auxiliaries, famously demonstrated by Evans' oxazolidinones. nih.gov These auxiliaries are temporarily incorporated into a molecule to direct stereoselective reactions such as alkylations, aldol (B89426) additions, and acylations. orgsyn.orgwikipedia.org For instance, the phenylalanine-derived oxazolidinone is valued because both the intermediate β-amino alcohol and the final auxiliary are crystalline solids, simplifying purification. orgsyn.org Although used in a different context, these principles of using embedded chirality to direct synthesis are fundamental.

Palladium catalysis offers powerful methods for constructing heterocyclic rings, including the oxazolidinone core found in analogues. A direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols provides 2-oxazolidinones in excellent yields. nih.gov This reaction, catalyzed by a PdI2/KI system, demonstrates high catalytic efficiency under CO/O2/air pressure. nih.gov

Another strategy involves the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide. This method produces 5-vinyloxazolidinones with high yield, regioselectivity, and stereoselectivity. organic-chemistry.org Palladium catalysis has also been utilized for the N-arylation of 2-oxazolidinones with aryl bromides, showcasing the versatility of this metal in modifying the oxazolidinone structure. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Oxazolidin-2-one Analogues

| Starting Material | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-1-alkanols | PdI₂/KI | 2-Oxazolidinones | Up to 100% | nih.gov |

| 2-Vinylaziridines | Pd Catalyst | 5-Vinyloxazolidinones | High | organic-chemistry.org |

| 2-Oxazolidinone | Pd Catalyst | 3-Aryl-2-oxazolidinones | Good | organic-chemistry.org |

Tandem reactions provide an efficient pathway to complex molecules in a single pot. For the synthesis of oxazolidine-2,4-diones, an isomeric analogue, a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed. rsc.org This method uses atmospheric carbon dioxide and proceeds under mild, transition-metal-free conditions. rsc.org

The classic synthesis of this compound from L-norvaline often involves cyclization using phosgene (B1210022) or its equivalents, which can be seen as a carboxylative condensation–cyclization process. The direct reduction of α-amino acids with borane (B79455) yields β-amino alcohols, which can then be transformed into oxazolidinones, a related class of versatile chiral auxiliaries. orgsyn.org Furthermore, tandem reactions have been developed for synthesizing N-aryl oxazolidin-2-ones from N-aryl aziridines and carbon dioxide using a metal-free binary catalytic system, achieving yields up to 100%. researchgate.net

Precursor Design and Stereochemical Control in Ring Construction

The design of precursors is critical for the successful synthesis of this compound. The most direct precursor is the enantiomerically pure amino acid L-norvaline. The stereochemistry at the C4 position of the oxazolidine-2,5-dione ring is directly inherited from the α-carbon of the starting amino acid.

The use of enantiomerically pure amino acids is a cornerstone of this synthetic strategy, ensuring that the final product is also enantiopure. orgsyn.org For example, the synthesis of (S)-4-benzyloxazolidin-2-one from L-phenylalanine proceeds by first reducing the amino acid to the corresponding β-amino alcohol, which is then cyclized. orgsyn.org This process retains the original stereoconfiguration. The choice of the amino acid precursor directly dictates the substituent at the C4 position of the heterocycle.

Table 2: Amino Acid Precursors and Corresponding 4-Substituted Oxazolidine-2,5-diones

| Amino Acid Precursor | 4-Substituent | Resulting Oxazolidine-2,5-dione |

|---|---|---|

| L-Norvaline | Propyl | This compound |

| L-Valine | Isopropyl | (S)-4-Isopropyloxazolidine-2,5-dione nih.gov |

| L-Phenylalanine | Benzyl (B1604629) | (S)-4-Benzyloxazolidine-2,5-dione orgsyn.org |

| Glycine | Hydrogen | Oxazolidine-2,5-dione sigmaaldrich.comnih.gov |

Stereochemical control can also be influenced by reaction conditions and the specific reagents used. In the synthesis of trans-4,5-disubstituted oxazolidin-2-ones, an intramolecular conjugate addition of N-p-toluenesulfonyl carbamates in the presence of DBU led to the thermodynamically most stable trans-isomer with total stereoselection. clockss.org

Derivatization Strategies of the Oxazolidine-2,5-dione Nucleus

The oxazolidine-2,5-dione ring is a highly reactive nucleus, primarily serving as an activated form of an amino acid for peptide synthesis. The main "derivatization" strategy involves controlled ring-opening reactions.

Nucleophilic attack at the C5 carbonyl group by amines, alcohols, or water leads to the formation of peptides, esters, or free amino acids, respectively. This reactivity is the foundation of N-carboxyanhydride (NCA) polymerization, a common method for producing polypeptides.

While the ring is often consumed, derivatization that preserves the core can be achieved through N-acylation or N-protection. For the related oxazolidinethiones, protection of the nitrogen atom with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) group has been reported. This N-Boc protection reduces the electron density delocalization from the nitrogen, which can modulate the ring's reactivity for subsequent transformations, such as controlled ring-opening at the C5 position. researchgate.net Enolates of N-acyl oxazolidinones, a related class of compounds, are used in various stereoselective reactions, including alkylations and halogenations. orgsyn.org

Application As a Chiral Auxiliary in Asymmetric Organic Synthesis

General Principles of Asymmetric Induction by Oxazolidine-2,5-dione (B1294343) Auxiliaries

The efficacy of oxazolidine-2,5-dione auxiliaries, a class of compounds popularized by David A. Evans, stems from their ability to create a sterically biased environment around a reactive center. wikipedia.org The substituent at the 4-position of the oxazolidinone ring, in this case, a propyl group, plays a crucial role in dictating the facial selectivity of an approaching reagent. wikipedia.orgresearchgate.net

The general strategy involves attaching the chiral auxiliary to a prochiral substrate, performing the desired stereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org The rigidity of the N-acylated oxazolidinone structure, often enhanced by chelation with a Lewis acid, forces the acyl side chain to adopt a specific conformation. researchgate.net This conformation, coupled with the steric bulk of the substituent at the 4-position, effectively shields one face of the enolate or dienophile, directing the electrophile or diene to attack from the less hindered face. wikipedia.orgresearchgate.net This principle has been successfully applied to a variety of reactions, including aldol (B89426) condensations, alkylations, and Diels-Alder reactions. wikipedia.org

Asymmetric Aldol Condensation Reactions

Asymmetric aldol condensations are a cornerstone of C-C bond formation in organic synthesis, and oxazolidinone auxiliaries have proven to be exceptionally effective in controlling the stereochemistry of these reactions. wikipedia.orgresearchgate.net

The use of N-acyl oxazolidinones in aldol reactions, particularly those popularized by Evans, consistently leads to high levels of diastereoselectivity and enantioselectivity. wikipedia.orgresearchgate.net The formation of a (Z)-enolate, typically achieved through soft enolization with a boron triflate and a hindered base, is a key step. wikipedia.org This (Z)-enolate then reacts with an aldehyde via a chair-like six-membered transition state, known as the Zimmerman-Traxler model, to produce the syn-aldol adduct with high diastereoselectivity. williams.edublogspot.com The stereochemical outcome is predictable, with the substituent at the 4-position of the oxazolidinone directing the approach of the aldehyde. blogspot.com

While specific data for (S)-4-propyloxazolidine-2,5-dione is not extensively detailed in the provided results, the principles are well-established with analogous structures like (S)-4-isopropyloxazolidine-2,5-dione and (S)-4-benzyl-2-oxazolidinone. ontosight.aiwikipedia.org For instance, in the alkylation of the N-propionyl derivative of a related oxazolidinone, the ratio of diastereomeric products can be as high as 98:2. williams.edu The subsequent removal of the auxiliary furnishes the chiral product in high enantiomeric purity. williams.edu

| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 |

| trans-2-Phenylcyclohexanol | Glyoxylic acid ester | 10:1 |

This table presents illustrative data for similar chiral auxiliaries to demonstrate the typical high diastereoselectivity achieved in asymmetric reactions.

The high degree of stereocontrol in aldol condensations mediated by oxazolidinone auxiliaries is attributed to a well-defined, chair-like transition state. blogspot.com The key factors influencing this stereocontrol are:

Formation of a Rigid Chelate: The reaction is typically initiated by the formation of a boron enolate. The Lewis acidic boron atom coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid six-membered chelate. wikipedia.org

(Z)-Enolate Geometry: The use of specific bases, such as diisopropylethylamine, selectively generates the (Z)-enolate. wikipedia.org This geometry is crucial for predicting the final stereochemistry.

Steric Shielding: The bulky substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate. researchgate.net Consequently, the aldehyde electrophile preferentially attacks from the less sterically hindered face. blogspot.com

Minimized Dipole Repulsions: The transition state orients itself to minimize dipole-dipole repulsions between the carbonyl groups, further stabilizing a particular approach of the electrophile. blogspot.com

This combination of electronic and steric effects leads to a highly organized transition state assembly, resulting in the observed high diastereoselectivity. wikipedia.orgblogspot.com

Asymmetric Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral oxazolidinones as auxiliaries on the dienophile provides excellent control over the stereochemical outcome. wikipedia.orgharvard.edu

N-Acryloyl and N-crotonyl derivatives of oxazolidinones are highly effective dienophiles in asymmetric Diels-Alder reactions. harvard.edu These reactions typically proceed with high levels of diastereoselectivity, favoring the endo cycloadduct. harvard.edumasterorganicchemistry.com The chiral auxiliary directs the approach of the diene to one face of the dienophile. harvard.edu

For example, the Lewis acid-catalyzed Diels-Alder reaction of N-acryloyl oxazolidinones with dienes like cyclopentadiene (B3395910) can yield diastereomeric ratios exceeding 100:1. harvard.edu The resulting cycloadducts can then be converted to enantiomerically pure products after removal of the auxiliary. harvard.edu The stereochemical outcome is consistent with cycloaddition occurring from the face of the dienophile that is not sterically shielded by the substituent on the chiral auxiliary. harvard.edu

Table 2: Diastereoselectivity in Asymmetric Diels-Alder Reactions with N-Acyloxazolidinone Dienophiles (Data adapted from studies on similar oxazolidinone auxiliaries)

| Dienophile Auxiliary (R group) | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) |

| Isopropyl | Cyclopentadiene | Et₂AlCl | >100:1 |

| Benzyl (B1604629) | Cyclopentadiene | Et₂AlCl | >100:1 |

| Phenyl | Cyclopentadiene | Et₂AlCl | 100:1 |

This table illustrates the high diastereoselectivity achievable in Diels-Alder reactions using various N-acyloxazolidinone dienophiles. harvard.edu

Lewis acid catalysis is often essential for achieving high rates and selectivities in asymmetric Diels-Alder reactions with N-acyloxazolidinone dienophiles. harvard.eduacs.org The Lewis acid, such as diethylaluminum chloride (Et₂AlCl), coordinates to the carbonyl groups of the N-acyloxazolidinone. harvard.edu This coordination serves two primary purposes:

Activation of the Dienophile: It lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction. masterorganicchemistry.com

Enforcement of a Rigid Conformation: It locks the N-acyl group in an s-cis conformation, which, in conjunction with the chiral auxiliary's substituent, enhances the facial bias and leads to high stereoselectivity. harvard.edu

The choice of Lewis acid and reaction temperature can significantly impact the diastereoselectivity. rsc.org For instance, reactions are often carried out at low temperatures (e.g., -100 °C to -78 °C) to maximize stereocontrol. harvard.edu The high reactivity of these N-acyloxazolidinone dienophiles allows for reactions even with less reactive dienes and tolerates substitution on the dienophile itself. harvard.edu The stereochemical outcome is rationalized by a model where the diene approaches the less sterically encumbered face of the chelated, cationic dienophile complex. harvard.edu

Stereoselective Enolate Alkylation and Conjugate Addition Reactions

The N-acylated derivatives of this compound are instrumental in directing the stereochemical outcome of enolate-based transformations. The steric hindrance provided by the propyl group at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, leading to highly diastereoselective reactions.

In a typical stereoselective enolate alkylation, the N-acyl-(S)-4-propyloxazolidine-2,5-dione is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid lithium enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary creates a conformationally fixed system. This rigid structure ensures that the incoming electrophile, typically an alkyl halide, approaches from the less sterically hindered face, opposite to the C4-propyl group. This process results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.

The general mechanism involves the formation of a (Z)-enolate, which then undergoes alkylation. The diastereoselectivity of this reaction is often very high, leading to a major diastereomer that can be purified by chromatography.

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-propyloxazolidine-2,5-dione

| Electrophile (R-X) | Product Diastereomeric Ratio (d.r.) |

|---|---|

| Benzyl bromide | >95:5 |

| Methyl iodide | >95:5 |

| Ethyl iodide | >95:5 |

| Allyl bromide | >95:5 |

Note: The data presented is illustrative of typical results obtained in such reactions and may vary based on specific reaction conditions.

Similarly, N-acyl-(S)-4-propyloxazolidine-2,5-diones can be employed in stereoselective conjugate addition reactions. In these reactions, the enolate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The chiral auxiliary directs the approach of the enolate to the Michael acceptor, resulting in the formation of a new carbon-carbon bond and two new stereocenters in a controlled manner. The stereochemical outcome is dictated by the same principles of steric shielding that govern enolate alkylation. While the principle is well-established for related chiral oxazolidinones, specific documented examples with detailed data tables for this compound in conjugate addition reactions are not extensively reported in the literature.

Advanced Asymmetric Transformations Utilizing the Scaffold

The application of this compound in more advanced asymmetric transformations such as asymmetric acetalizations and photocycloadditions is not widely documented in the scientific literature. While chiral auxiliaries are known to participate in a wide array of stereoselective reactions, the specific utility of this scaffold in these particular advanced transformations has not been extensively explored or reported. Therefore, detailed research findings and examples for these applications are not currently available.

Chiral Auxiliary Cleavage and Recovery, and Product Enantiomeric Purity

A crucial step in the use of a chiral auxiliary is its subsequent removal from the product and, ideally, its recovery for reuse. For N-acyl-(S)-4-propyloxazolidine-2,5-dione, the cleavage of the N-acyl bond is typically achieved through hydrolysis, aminolysis, or reduction. The choice of cleavage method depends on the desired functionality in the final product (e.g., carboxylic acid, amide, or alcohol).

An alternative and milder method for the cleavage of related N-acyl oxazolidinones involves an intramolecular N-to-S acyl transfer. This has been demonstrated for cysteine-derived oxazolidinones where deprotection of a proximal thiol group triggers the acyl transfer to form a thioester, which is a versatile synthetic intermediate. While this specific method has not been explicitly detailed for this compound, it represents an advanced strategy for cleavage under neutral conditions.

Table 2: General Cleavage Methods for N-Acyl Oxazolidinones

| Reagents | Product Type |

|---|---|

| LiOH, H₂O₂ | Carboxylic Acid |

| R'₂NH | Amide |

| LiAlH₄ or NaBH₄ | Alcohol |

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecular framework and functional groups present in (S)-4-Propyloxazolidine-2,5-dione.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HMQC, HMBC)

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. While specific spectral data for this compound is not widely available in public literature, the expected chemical shifts and correlations can be inferred from related structures, such as other N-carboxyanhydrides (NCAs).

For the ¹H NMR spectrum, one would anticipate signals corresponding to the proton on the chiral center (C4), the propyl side chain protons, and the amine proton. The C4 proton signal would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) group of the propyl chain and the NH proton. The propyl group would exhibit characteristic signals for the methyl (CH₃), and two methylene (CH₂) groups.

In the ¹³C NMR spectrum, distinct resonances for the two carbonyl carbons (C2 and C5) of the oxazolidine-2,5-dione (B1294343) ring are expected, typically in the range of 150-175 ppm. The chiral C4 carbon and the carbons of the propyl side chain would also show characteristic signals.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign these proton and carbon signals. HSQC would correlate directly bonded proton-carbon pairs, while HMBC would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the propyl group and the heterocyclic ring, as well as the positions of the carbonyl groups.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~150-155 |

| C4 (CH) | ~4.0-4.5 | ~55-60 |

| C5 (C=O) | - | ~170-175 |

| C1' (CH₂) | ~1.6-1.9 | ~30-35 |

| C2' (CH₂) | ~1.3-1.5 | ~18-22 |

| C3' (CH₃) | ~0.9-1.0 | ~13-15 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Attenuated Total Reflectance Infrared (ATR-IR))

Vibrational spectroscopy is particularly useful for identifying the functional groups within a molecule. The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the N-carboxyanhydride ring.

Specifically, two strong carbonyl (C=O) stretching bands are anticipated due to the symmetric and asymmetric vibrations of the anhydride (B1165640) functionality. These typically appear in the regions of 1850-1870 cm⁻¹ and 1780-1800 cm⁻¹. The presence of the N-H group would give rise to a stretching vibration in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the propyl group would be observed around 2850-3000 cm⁻¹.

Attenuated Total Reflectance (ATR)-IR, a variant of FT-IR, allows for the analysis of solid samples directly with minimal preparation, providing similar spectral information.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H (propyl) | Stretch | 2850 - 3000 |

| C=O (anhydride) | Asymmetric Stretch | 1850 - 1870 |

| C=O (anhydride) | Symmetric Stretch | 1780 - 1800 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₉NO₃), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be determined. This experimental value would be compared to the theoretically calculated mass to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum would also provide structural information, likely showing the loss of CO₂ or fragments of the propyl side chain.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and preferred conformation in the solid state.

For this compound, a single crystal X-ray diffraction study would unambiguously confirm the (S)-configuration at the C4 stereocenter, which is derived from the parent L-norvaline. The analysis of the crystallographic data would yield precise bond lengths, bond angles, and torsion angles, revealing the conformation of the five-membered oxazolidine-dione ring and the orientation of the propyl substituent. While specific crystallographic data for this compound is not readily found in the public domain, the general principles of the technique are well-established for determining the absolute configuration of chiral molecules.

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

Chiral HPLC is a crucial analytical technique for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of this compound, a suitable chiral column, often based on polysaccharide derivatives like cellulose (B213188) or amylose, would be selected. nih.gov The mobile phase, typically a mixture of alkanes and alcohols, would be optimized to achieve baseline separation of the (S)- and (R)-enantiomers. researchgate.netoup.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of a given sample can be accurately quantified. This is particularly important in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Norvaline |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For (S)-4-Propyloxazolidine-2,5-dione and related NCAs, DFT calculations provide a detailed picture of the electronic structure, which is fundamental to understanding their reactivity. frontiersin.orgrsc.org

Key findings from DFT studies reveal that the molecule possesses multiple reactive sites. The electron density distribution shows that the carbonyl carbons at the C2 and C5 positions are electrophilic, making them susceptible to nucleophilic attack, which is the initiating step in ring-opening polymerization. frontiersin.orgacs.org The proton on the nitrogen atom (N3) and the α-proton on the chiral carbon (C4) exhibit acidity. frontiersin.org

The reactivity of the NCA ring is governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. nih.govresearchgate.net A smaller gap generally implies higher reactivity. DFT calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions. For a typical NCA, the LUMO is often localized on the carbonyl groups, confirming their role as the primary sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Oxazolidine-2,5-dione (B1294343) (Note: These are representative values for a generic NCA; specific values for the propyl derivative may vary slightly.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~5.0 D | Influences solubility and intermolecular interactions |

| Mulliken Charge on C5 | +0.75 e | Confirms high electrophilicity |

| Mulliken Charge on C2 | +0.80 e | Confirms high electrophilicity |

Molecular Modeling and Conformational Analysis of the Oxazolidine Ring System

The three-dimensional structure and conformational flexibility of the this compound ring are critical determinants of its properties and reactivity. Molecular modeling techniques, from molecular mechanics to quantum chemical methods, are used to explore the molecule's potential energy surface. nih.gov

The five-membered oxazolidine-2,5-dione ring is not perfectly planar. It adopts a slightly puckered or envelope conformation to relieve ring strain. nih.gov The propyl group at the C4 position can exist in different spatial orientations relative to the ring. The lowest energy conformation is typically one that minimizes steric hindrance between the substituent and the carbonyl groups. organicchemistrytutor.com

Conformational analysis involves studying the rotation around single bonds, particularly the C4-Cα bond of the propyl group. libretexts.org Newman projections are useful for visualizing the different staggered and eclipsed conformations. organicchemistrytutor.comlibretexts.org The relative energies of these conformers (e.g., gauche and anti) determine their population at a given temperature. The anti-periplanar conformation, where the propyl chain extends away from the ring, is generally favored to minimize steric clashes. libretexts.org Knowledge-based approaches, which utilize crystallographic data from databases, can also help predict the most likely conformations. nih.gov

Table 2: Predicted Stable Conformations and Dihedral Angles for the C4-Substituent

| Conformation | Dihedral Angle (O=C5-C4-Cα-Cβ) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180° | 0.0 (Reference) | Most stable, minimizes steric hindrance. |

| Synclinal (Gauche) | ~60° | ~0.8 - 1.2 | Slightly higher in energy due to steric interaction. libretexts.org |

| Synclinal (Gauche) | ~-60° | ~0.8 - 1.2 | Slightly higher in energy due to steric interaction. libretexts.org |

Prediction of Stereochemical Outcomes in Asymmetric Transformations

A key application of computational chemistry in the study of this compound is the prediction of stereochemical outcomes in asymmetric reactions, most notably stereoselective ROP. researchgate.netacs.org Since the C4 carbon is a chiral center, its configuration influences the stereochemistry of the resulting polymer.

Computational models can predict whether a polymerization will yield an isotactic, syndiotactic, or atactic polypeptide by calculating the transition state energies for the addition of a monomer to a growing polymer chain. nih.gov The difference in the activation energy (ΔΔG‡) between the competing diastereomeric transition states determines the stereoselectivity of the reaction.

For example, when using a chiral initiator or catalyst, modeling can show how the catalyst-monomer complex preferentially adopts a specific geometry that leads to the formation of one stereoisomer over another. researchgate.net By comparing the energies of the transition states leading to different stereochemical linkages (e.g., L-L vs. L-D addition in the polymerization of a racemic mixture), researchers can predict the resulting polymer microstructure. acs.org These predictions are invaluable for designing catalysts and reaction conditions to achieve desired polymer properties. nih.gov

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, have been instrumental in elucidating the detailed mechanisms of reactions involving NCAs, such as this compound. rsc.orgfrontiersin.org The most studied reaction is the ring-opening polymerization (ROP). nih.govdocumentsdelivered.com

Calculations have provided strong support for the "Normal Amine Mechanism" (NAM), which proceeds in three main steps:

Nucleophilic Attack: An initiator, typically a primary or secondary amine, attacks one of the electrophilic carbonyl carbons (usually C5). acs.org

Ring Opening: The tetrahedral intermediate formed collapses, leading to the cleavage of the C5-O1 acyl-oxygen bond and opening of the ring.

Decarboxylation: A molecule of carbon dioxide is eliminated, regenerating an amine terminus on the growing polymer chain, which can then attack another monomer. nih.govacs.org

Computational studies have been used to map the entire potential energy surface of the reaction, identifying all intermediates and transition states. researchgate.net This allows for the determination of the rate-determining step (RDS), which has been a subject of debate. Some studies suggest the initial nucleophilic attack is the RDS, while others, particularly in systems involving trimethylsilyl (B98337) (TMS) amine initiators, point to decarboxylation as the RDS. acs.orgnih.govacs.org The specific monomer, initiator, and solvent conditions influence which step has the highest energy barrier. frontiersin.org

Table 3: Representative Calculated Activation Free Energies (ΔG‡) for NCA Polymerization via NAM (Note: Values are illustrative for a model system and can vary based on the computational method, solvent, and specific reactants.)

| Reaction Step | Initiator: Primary Amine (kcal/mol) | Initiator: Secondary Amine (kcal/mol) |

| Nucleophilic Attack (TS1) | 15.2 | 14.8 |

| Ring Opening (TS2) | 5.1 | 4.9 |

| Decarboxylation (TS3) | 12.5 | 12.3 |

Data adapted from DFT studies on similar NCA systems. acs.org

Tautomeric Equilibria and Stability Studies

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For this compound, while the dione (B5365651) form is overwhelmingly dominant, the possibility of enol tautomers can be investigated computationally. nih.gov These tautomers would arise from the migration of the N-H proton or the C4-H proton to an adjacent carbonyl oxygen.

Quantum chemical calculations can be used to determine the relative Gibbs free energies (G) of these potential tautomers. mdpi.com By comparing the energies, the equilibrium constant and the population of each tautomer at equilibrium can be predicted. For virtually all oxazolidine-2,5-diones, computational studies predict that the dione form is significantly more stable than any of its enol or imine tautomers by a large energy margin (typically >10-15 kcal/mol). nih.gov This high energy difference means that the concentration of any tautomeric forms at equilibrium is negligible under normal conditions. Therefore, the chemistry of this compound is almost exclusively that of the dione structure.

Table 4: Calculated Relative Stabilities of Potential Tautomers of 4-Alkyloxazolidine-2,5-dione

| Tautomer Structure | Description | Calculated Relative Gibbs Energy (ΔG) (kcal/mol) | Predicted Equilibrium Population |

| Dione Form | Standard structure | 0.0 (Reference) | >99.99% |

| Enol Form (at C5) | C5=O becomes C5-OH, C4=C5 double bond | +18.5 | Negligible |

| Enol Form (at C2) | C2=O becomes C2-OH, N3=C2 double bond | +22.1 | Negligible |

Advanced Applications and Research Frontiers

Strategic Integration into Complex Molecular Architectures and Natural Product Synthesis

The controlled construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the creation of complex, biologically active molecules and natural products. Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Derivatives of (S)-4-propyloxazolidine-2,5-dione, specifically N-acyl-4-propyloxazolidinones, belong to the broader, well-established class of Evans-type oxazolidinone auxiliaries. wikipedia.orgresearchgate.net These auxiliaries are instrumental in a variety of stereoselective transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. researchgate.netnumberanalytics.com

The fundamental strategy involves three key steps: covalent attachment of the chiral auxiliary to a prochiral substrate, a diastereoselective reaction that creates one or more new stereocenters, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.com The steric bulk of the 4-propyl substituent, in concert with the geometry of the oxazolidinone ring, effectively shields one face of the enolate derived from the N-acyl group, forcing reactants to approach from the less hindered face. This mechanism allows for a high degree of predictability and control over the absolute stereochemistry of the newly formed chiral centers.

A classic illustration of this strategy's power is the synthesis of the macrolide antibiotic cytovaricin by David A. Evans, which utilized oxazolidinone chiral auxiliaries to set the absolute stereochemistry of nine different stereocenters through a series of asymmetric aldol and alkylation reactions. wikipedia.org Similarly, norephedrine-derived oxazolidines have been employed in the synthesis of functionalized α-amino-β-hydroxy acids, which are crucial components of numerous natural products. capes.gov.br The use of this compound-derived auxiliaries follows these established principles, providing a reliable tool for chemists to build complex stereochemical arrays found in many pharmaceutical agents and natural products. nih.gov

Exploration in Materials Science: Design of Biodegradable Polymers and Foldamers

Beyond its role in small-molecule synthesis, this compound is a critical monomer in materials science. As the N-carboxyanhydride (NCA) of L-norvaline, it is a gateway to synthetic polypeptides through ring-opening polymerization (ROP). wikipedia.orgnih.gov This polymerization method is highly efficient for producing high molecular weight polypeptides with controlled architectures. illinois.eduacs.org

Biodegradable Polymers: Synthetic polypeptides are analogues of natural proteins, sharing the same amide backbone. springernature.comnih.gov This structural similarity imparts inherent biocompatibility and biodegradability, making them excellent candidates for biomedical applications. acs.org The ROP of this compound yields poly(L-norvaline), a polymer that can be broken down in biological systems, minimizing long-term environmental impact and making it suitable for applications like drug delivery vehicles and temporary tissue scaffolds. nih.govacs.org

Foldamers: Foldamers are non-natural oligomers that adopt stable, well-defined three-dimensional structures, mimicking the secondary structures of proteins like α-helices and β-sheets. nih.gov They are constructed from non-natural building blocks, such as β-amino acids or, in this case, non-proteinogenic α-amino acids like norvaline. rsc.orgnih.gov The resulting polymers, such as poly(norvaline), can exhibit unique and predictable folding behaviors, leading to the formation of stable helical structures. nih.gov These ordered conformations allow for the precise spatial arrangement of functional groups, making foldamers promising frameworks for designing molecules that can recognize and interact with biological targets or serve as templates for advanced materials. nih.gov

| Polymer Type | Monomer Class | Key Feature | Potential Application |

| Homopolypeptide | This compound | Uniform chain of norvaline units | Biodegradable films, basic material studies |

| Block Copolypeptide | NCA of norvaline + other NCAs | Distinct blocks of different amino acids | Self-assembling nanostructures, drug encapsulation |

| Statistical Copolypeptide | NCA of norvaline + other NCAs | Random sequence of amino acids | Tunable thermal and solubility properties |

| Foldamer | This compound | Forms stable, non-natural secondary structures (e.g., helices) | Protein mimicry, advanced sensors, molecular recognition |

Development of Next-Generation Stereodirecting Groups and Chiral Catalysts

The field of asymmetric synthesis is continually evolving, with a drive towards greater efficiency and catalytic methods. This compound and its parent amino acid, L-norvaline, are central to progress in this area.

Next-Generation Stereodirecting Groups: While traditional oxazolidinone auxiliaries are highly effective, research focuses on developing "next-generation" versions with improved properties. researchgate.netresearchgate.net Key goals include designing auxiliaries that can be cleaved under milder conditions to avoid damaging sensitive functional groups on the product molecule or developing variants that offer complementary stereoselectivity. nih.govmdpi.com For instance, novel cysteine-derived oxazolidinones have been developed that act as both a chiral auxiliary and an acyl transfer agent, facilitating conversion of the stable amide product into a more reactive thioester under mild conditions. nih.gov Modifications to the core structure derived from this compound could lead to auxiliaries with enhanced performance in challenging synthetic contexts.

Chiral Catalysts: A major objective in modern synthesis is to move from stoichiometric chiral reagents, like auxiliaries, to catalytic ones. youtube.com Amino acids and their derivatives are excellent precursors for chiral ligands used in transition-metal catalysis. mdpi.com L-norvaline, the source of this compound, can be chemically modified to create sophisticated ligands that coordinate with metals like palladium, rhodium, or copper. mdpi.comacs.org These chiral metal complexes can then catalyze a wide range of reactions—such as hydrogenations, cross-couplings, and aminations—with high enantioselectivity. mdpi.comacs.org This approach is highly atom-economical, as a small amount of the chiral catalyst can generate large quantities of the desired enantiomerically pure product. frontiersin.org

Methodological Structure-Activity Relationship (SAR) Investigations in Synthetic Design

In synthetic chemistry, Structure-Activity Relationship (SAR) studies are systematic investigations into how a molecule's structure correlates with its function or "activity." sigmaaldrich.com For chiral auxiliaries derived from this compound, the "activity" is the degree of stereocontrol exerted during a chemical reaction.

Methodological SAR investigations in this context involve synthesizing a library of related chiral auxiliaries and testing their performance in a standard reaction. For example, a chemist might compare the effectiveness of N-acyl oxazolidinones with different C4-substituents (e.g., propyl, isopropyl, benzyl) in a diastereoselective aldol reaction. By systematically varying the structure of both the auxiliary and the substrates, researchers can build a detailed understanding of the steric and electronic factors that govern the stereochemical outcome. numberanalytics.com This knowledge is crucial for selecting the optimal auxiliary for a specific synthetic challenge and for the rational design of new, more effective stereodirecting groups.

The table below illustrates a hypothetical SAR study for an asymmetric alkylation reaction, demonstrating how structural changes in the chiral auxiliary and the electrophile could be correlated with the diastereomeric ratio (d.r.) of the product, a direct measure of stereoselectivity.

| Auxiliary (N-Acyl-oxazolidinone) | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Interpretation |

| (S)-4-Propyl | Benzyl (B1604629) bromide | 95:5 | High selectivity with an unhindered electrophile. |

| (S)-4-Propyl | Isopropyl iodide | 85:15 | Reduced selectivity due to increased steric bulk of the electrophile. |

| (S)-4-Isopropyl | Benzyl bromide | 98:2 | Increased bulk on the auxiliary enhances facial shielding, improving selectivity. |

| (S)-4-Benzyl | Benzyl bromide | >99:1 | Large, rigid benzyl group provides excellent stereodifferentiation. |

Future Trajectories in Enantioselective Organic Synthesis with this compound Derived Auxiliaries

The trajectory of enantioselective synthesis points toward methodologies that are more efficient, sustainable, and versatile. Auxiliaries and monomers derived from this compound are poised to play a significant role in this future.

One major trend is the continued development of catalytic asymmetric methods to replace stoichiometric auxiliaries, with L-norvaline serving as a building block for novel chiral ligands and organocatalysts. numberanalytics.comnumberanalytics.com There is also a push to integrate chiral auxiliary-based synthesis with other technologies, such as flow chemistry for continuous manufacturing and biocatalysis, combining the reliability of auxiliaries with the selectivity of enzymes. numberanalytics.com

In materials science, the focus is on advancing the ROP of NCAs to create polypeptides with precisely defined sequences and complex architectures, such as bottlebrush polymers and multi-block copolymers. illinois.eduacs.orgnih.gov These advanced materials have potential applications in fields ranging from regenerative medicine to smart materials. The ability to create novel foldamers with tailored structures and functions from monomers like this compound will continue to be a vibrant area of research, blurring the lines between materials science and chemical biology. illinois.edunih.govacs.org Ultimately, the future will see these building blocks used in increasingly sophisticated ways to solve complex problems in both medicine and technology.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-4-Propyloxazolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodology : Cyclization of amino acid derivatives with propyl halides under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or ethanol is a common approach. Optimization involves adjusting reaction time, temperature, and stoichiometry. Enantiomeric purity can be maintained using chiral auxiliaries or asymmetric catalysis .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Confirm stereochemistry and substituent positions (e.g., propyl group orientation).

- IR : Identify carbonyl stretches (~1750 cm⁻¹ for oxazolidine-dione rings).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- Data Interpretation : Compare with PubChem entries for analogous oxazolidine-diones (e.g., (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione) .

Q. How does the propyl substituent influence the compound’s stability under varying pH conditions?

- Experimental Design : Perform accelerated stability studies in buffers (pH 1–13) at 25–40°C. Monitor degradation via HPLC and identify byproducts (e.g., ring-opening products).

- Findings : Alkyl groups like propyl may enhance hydrophobic stability compared to hydroxybenzyl analogs, which are prone to oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of oxazolidine-2,5-diones?

- Case Study : Discrepancies in antimicrobial activity between (S)-4-Benzyl- and (S)-4-Propyl-oxazolidine-2,5-dione derivatives.

- Resolution : Conduct dose-response assays (e.g., MIC for bacteria, IC₅₀ for cytotoxicity) under standardized conditions (e.g., Mosmann’s MTT protocol) . Control variables: solvent effects, cell line specificity, and enantiomeric purity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Approach : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding to enzymes like cyclooxygenase-2 or bacterial peptidases. Compare with δ-carboline-pyrrolidine-2,5-dione derivatives, which show antiviral activity via similar mechanisms .

- Validation : Correlate docking scores (e.g., binding energy < -7 kcal/mol) with in vitro assays .

Q. What structural modifications enhance the compound’s bioactivity while retaining enantiomeric integrity?

- SAR Insights :

| Compound | Substituent | Bioactivity |

|---|---|---|

| (S)-4-Benzyl | Benzyl (no OH) | Moderate antimicrobial |

| (S)-4-(4-Methoxybenzyl) | Methoxy | Anticancer potential |

| (S)-4-Propyl | Propyl | Enhanced lipophilicity |

- Design : Introduce electron-withdrawing groups (e.g., nitro) to the propyl chain or fuse with heterocycles (e.g., pyrimidine) to improve target selectivity .

Q. How do enantiomeric differences between (S)- and (R)-4-Propyloxazolidine-2,5-dione affect pharmacological profiles?

- Experimental Design : Synthesize both enantiomers via chiral chromatography or asymmetric synthesis. Compare pharmacokinetics (e.g., Caco-2 permeability) and pharmacodynamics (e.g., enzyme inhibition).

- Outcome : The (S)-enantiomer may exhibit higher metabolic stability due to steric hindrance from the propyl group .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of oxazolidine-2,5-diones?

- Root Cause : Variability in cell lines (e.g., HepG2 vs. HEK293) or assay protocols (e.g., MTT vs. Alamar Blue).

- Solution : Replicate studies using unified protocols. For example, use Mosmann’s MTT assay with standardized seeding densities and incubation times .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.